molecular formula C14H35NO2Si3 B13937546 Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate CAS No. 55191-54-3

Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate

Cat. No.: B13937546
CAS No.: 55191-54-3
M. Wt: 333.69 g/mol
InChI Key: VSQRUIYDTHLALN-UHFFFAOYSA-N
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Description

Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s chemical formula is C14H35NO2Si3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate typically involves the reaction of trimethylsilyl chloride with appropriate amines under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of automated systems for derivatization protocols can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of new functionalized compounds .

Scientific Research Applications

Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection, making the compound less reactive and more stable under various conditions . This stability allows it to act as a protecting group or reagent in various chemical reactions.

Properties

CAS No.

55191-54-3

Molecular Formula

C14H35NO2Si3

Molecular Weight

333.69 g/mol

IUPAC Name

trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate

InChI

InChI=1S/C14H35NO2Si3/c1-18(2,3)15(19(4,5)6)13-11-10-12-14(16)17-20(7,8)9/h10-13H2,1-9H3

InChI Key

VSQRUIYDTHLALN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CCCCC(=O)O[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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